![molecular formula C15H20BrNO B7936305 N-{[2-bromo-5-(cyclopentyloxy)phenyl]methyl}cyclopropanamine](/img/structure/B7936305.png)
N-{[2-bromo-5-(cyclopentyloxy)phenyl]methyl}cyclopropanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{[2-bromo-5-(cyclopentyloxy)phenyl]methyl}cyclopropanamine is an organic compound that features a cyclopropane ring attached to an amine group, with a brominated phenyl ring substituted with a cyclopentyloxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[2-bromo-5-(cyclopentyloxy)phenyl]methyl}cyclopropanamine typically involves multiple steps One common method starts with the bromination of 2-methyl-5-(cyclopentyloxy)phenylmethanol, followed by the formation of the cyclopropane ring through a cyclopropanation reaction
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-{[2-bromo-5-(cyclopentyloxy)phenyl]methyl}cyclopropanamine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Cyclopropane Ring Opening: The cyclopropane ring can be opened under acidic or basic conditions to form linear or branched products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and other nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride are typical reducing agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield azido or thiocyanato derivatives, while oxidation can produce carboxylic acids or ketones.
Scientific Research Applications
N-{[2-bromo-5-(cyclopentyloxy)phenyl]methyl}cyclopropanamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-{[2-bromo-5-(cyclopentyloxy)phenyl]methyl}cyclopropanamine involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring and the amine group play crucial roles in binding to these targets, potentially inhibiting their activity or altering their function. The brominated phenyl ring and the cyclopentyloxy group contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-{[2-chloro-5-(cyclopentyloxy)phenyl]methyl}cyclopropanamine
- N-{[2-fluoro-5-(cyclopentyloxy)phenyl]methyl}cyclopropanamine
- N-{[2-iodo-5-(cyclopentyloxy)phenyl]methyl}cyclopropanamine
Uniqueness
N-{[2-bromo-5-(cyclopentyloxy)phenyl]methyl}cyclopropanamine is unique due to the presence of the bromine atom, which can influence the compound’s reactivity and binding properties. The cyclopentyloxy group also adds to its distinctiveness by providing steric hindrance and affecting the compound’s overall conformation.
Properties
IUPAC Name |
N-[(2-bromo-5-cyclopentyloxyphenyl)methyl]cyclopropanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrNO/c16-15-8-7-14(18-13-3-1-2-4-13)9-11(15)10-17-12-5-6-12/h7-9,12-13,17H,1-6,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVNVTQMJAOHHLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)OC2=CC(=C(C=C2)Br)CNC3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
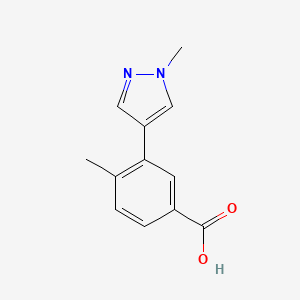
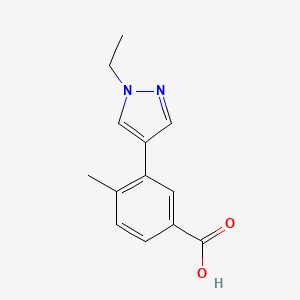
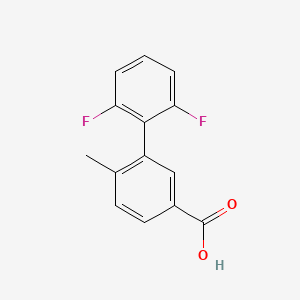
![[3-(2-Bromo-4-chlorophenyl)-1,2-oxazol-5-yl]methanamine](/img/structure/B7936244.png)
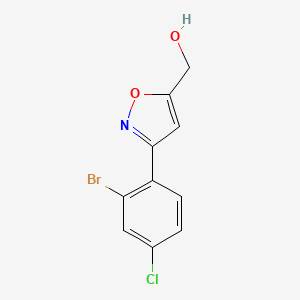
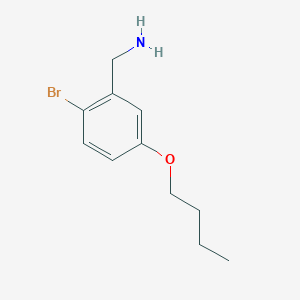

![[2-Bromo-5-(3-methoxypropoxy)phenyl]methanamine](/img/structure/B7936274.png)
![{[2-Bromo-5-(propan-2-yloxy)phenyl]methyl}(ethyl)amine](/img/structure/B7936276.png)
amine](/img/structure/B7936281.png)
![N-{[2-bromo-5-(prop-2-en-1-yloxy)phenyl]methyl}cyclopropanamine](/img/structure/B7936292.png)
![N-[(2-bromo-5-ethoxyphenyl)methyl]cyclopropanamine](/img/structure/B7936311.png)
![N-[(2-bromo-5-butoxyphenyl)methyl]cyclopropanamine](/img/structure/B7936314.png)
![N-{[2-bromo-5-(2-methylpropoxy)phenyl]methyl}cyclopropanamine](/img/structure/B7936327.png)
